2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where 4-propylbenzoyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The indene derivative is then subjected to cyclopropanation using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Halogenated derivatives of the benzoyl ring.
Scientific Research Applications
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of spirocyclic structures with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiropentane: A simpler spirocyclic compound with a similar cyclopropane ring.
Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a benzoyl group and a spirocyclic indene structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
61124-65-0 |
---|---|
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(4-propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C21H18O3/c1-2-5-13-8-10-14(11-9-13)18(22)17-12-21(17)19(23)15-6-3-4-7-16(15)20(21)24/h3-4,6-11,17H,2,5,12H2,1H3 |
InChI Key |
ITZXQKFFFYRDOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.